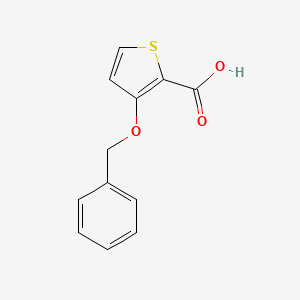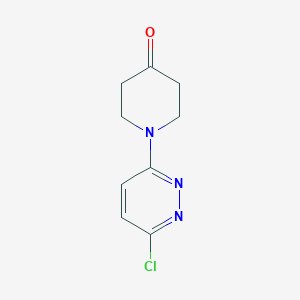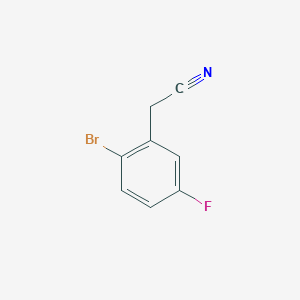![molecular formula C12H20N2 B1272644 N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline CAS No. 137379-64-7](/img/structure/B1272644.png)
N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are widely studied for their interesting chemical and physical properties. The compound likely possesses a benzene ring substituted with a dimethylamino group and an isopropylamino methyl group, which could influence its electronic and steric properties.
Synthesis Analysis
The synthesis of N1,N1-dimethyl aniline derivatives can be achieved through N-methylation of nucleophilic nitrogen atoms in amines. A common procedure for this is the Eschweiler-Clarke methylation, which traditionally uses formalin and formic acid. However, a more environmentally friendly method using dimethyl carbonate (DMC) catalyzed by tetraethylammonium bromide (TEAB) has been developed, achieving high yields under optimized conditions .
Molecular Structure Analysis
The molecular structure of related aniline derivatives has been studied using various spectroscopic techniques. For instance, the photoisomers of N-[p-(dimethylamino)benzylidene]anilines have been found to have Z structures with the imino benzene rings twisted due to steric repulsion . Additionally, the crystal structure of a 4-bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff base revealed dihedral angles between the aromatic rings, indicating the influence of substituents on the overall molecular conformation .
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, including photochemical processes. For example, the photochemistry of N-(4-dimethylaminobenzylidene)aniline does not produce the expected cis-stilbene and azobenzene but exhibits phosphorescence at low temperatures due to the long-lived triplet state of the acyclic imine . Furthermore, anilines can be selectively trifluoroacetylated using 4-dimethylaminopyridine as a catalyst, demonstrating the reactivity of these compounds towards acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The C13 NMR spectroscopy of aniline and its derivatives, including N,N-dimethylaniline, provides insights into the steric inhibition of conjugation and changes in charge distribution caused by methyl substituents . The ultraviolet relaxation dynamics of aniline and its methylated derivatives have also been studied, revealing the impact of substitution on the excited state dynamics and decay mechanisms .
Applications De Recherche Scientifique
1. Corrosion Inhibition
N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline, along with similar compounds, has been studied for its potential activity as a corrosion inhibitor. A density functional theory (DFT) study was conducted to understand the efficiency and reactive sites of these compounds in corrosion inhibition. This study showed a correlation between the molecular structure of these compounds and their effectiveness as corrosion inhibitors (Wang et al., 2006).
2. Chemical Reactivity with p-Benzoquinones
The reactivity of N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline and related compounds with p-benzoquinones has been explored. These compounds were found to react with various p-benzoquinones, leading to the formation of different chemical products, providing insights into the molecular interactions and potential applications in synthetic chemistry (Nour et al., 1991).
3. Molecular Design and Photophysical Properties
Several studies have investigated the molecular design and photophysical properties of compounds similar to N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline. This includes research into their fluorescence characteristics and applications in areas such as temperature sensing and visual recognition. For instance, a study on a compound exhibiting TICT (twisted intramolecular charge transfer) fluorescence showed that it could be used for ratiometric temperature detection due to its temperature-dependent fluorescence characteristics (Cao et al., 2014).
4. Application in Organic Synthesis
These compounds have also been studied for their role in organic synthesis, particularly in processes like N-monomethylation. This is important for developing efficient and green methodologies in the synthesis of various organic compounds. For example, selective N-monomethylation of anilines using dimethyl carbonate has been achieved, highlighting the potential of using these compounds in synthetic chemistry (Seo et al., 2017).
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(2)13-9-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPKDJRJFKEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)



![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)